molecular formula C12H11N3 B13003356 (E)-N2-Benzylidenepyridine-2,3-diamine

(E)-N2-Benzylidenepyridine-2,3-diamine

Cat. No.: B13003356
M. Wt: 197.24 g/mol
InChI Key: ANFIRNGSEMZJCI-OQLLNIDSSA-N
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Description

(E)-N2-Benzylidenepyridine-2,3-diamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine typically involves the condensation reaction between pyridine-2,3-diamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N2-Benzylidenepyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction will produce the original amine and aldehyde.

Scientific Research Applications

(E)-N2-Benzylidenepyridine-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N2-Benzylidenepyridine-2,3-diamine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylidenepyridine-2,3-diamine: Similar structure but without the (E)-configuration.

    N-Benzylideneaniline: Another Schiff base with a different aromatic amine.

    Pyridine-2,3-diamine: The parent amine used in the synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine.

Uniqueness

This compound is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (Z)-isomer or other related compounds.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-[(E)-benzylideneamino]pyridin-3-amine

InChI

InChI=1S/C12H11N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-9H,13H2/b15-9+

InChI Key

ANFIRNGSEMZJCI-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=C(C=CC=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CC=N2)N

Origin of Product

United States

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